molecular formula C9H11N3S B2453523 N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine CAS No. 64334-41-4

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine

Cat. No.: B2453523
CAS No.: 64334-41-4
M. Wt: 193.27
InChI Key: DCUFLOLNQPJBDW-UHFFFAOYSA-N
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Description

Historical Context and Discovery Timeline

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine (CAS 64334-41-4) is a benzothiazole derivative with structural modifications that distinguish it from simpler benzothiazole analogs. While its exact discovery timeline remains undocumented in publicly available literature, its academic significance aligns with broader research trends in heterocyclic chemistry. The benzothiazole scaffold itself has been extensively studied since the mid-20th century for its pharmacological potential, with derivatives like riluzole and pramipexole entering clinical use. The dimethyl-substituted variant emerged in recent decades as part of efforts to optimize reactivity and bioactivity through targeted functionalization.

Structural Classification Within Benzothiazole Derivatives

This compound belongs to the benzothiazole family, characterized by a fused benzene and thiazole ring system (Figure 1). Its structural features include:

  • Core benzothiazole framework : A bicyclic system with sulfur and nitrogen atoms at positions 1 and 3, respectively.
  • Dimethyl groups : Attached to the nitrogen at position 6, enhancing steric bulk and electronic effects compared to unsubstituted analogs like 2,6-diaminobenzothiazole.
  • Amino groups : Present at positions 2 and 6, enabling further chemical derivatization.
Structural Feature Functional Impact
Dimethyl substitution (N6) Alters solubility and hydrogen-bonding capacity
Amino groups (positions 2,6) Provides sites for nucleophilic reactions
Benzothiazole core Contributes aromatic stability and π-electron delocalization

This structure places it among diamine-substituted benzothiazoles, a subclass with demonstrated utility in medicinal chemistry.

Academic Significance in Heterocyclic Chemistry Research

The compound’s academic importance stems from its role as a synthetic intermediate and its potential in drug discovery. Key areas of research include:

  • Synthetic versatility : The dimethyl and amino groups facilitate regioselective modifications, such as alkylation or acylation, enabling access to complex derivatives.
  • Biological activity : While direct data on this compound is limited, benzothiazole scaffolds are known for antimicrobial, anticancer, and neuroprotective properties. For example, benzothiazole-based dopamine receptor agonists (e.g., D-264) exhibit neuroprotective effects in Parkinson’s disease models.
  • Theoretical studies : Computational analyses of benzothiazole derivatives have explored electronic distributions and reactivity, providing insights into structure-activity relationships.

Properties

IUPAC Name

6-N,6-N-dimethyl-1,3-benzothiazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUFLOLNQPJBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation with Methyl Halides

This method involves reacting 1,3-benzothiazole-2,6-diamine with methyl iodide or dimethyl sulfate in the presence of a base. The reaction proceeds via nucleophilic substitution, where the amine group at position 6 attacks the methylating agent.

Procedure (adapted from):

  • Solvent Selection : A mixture of ethanol and dimethylformamide (3:1 v/v) is heated to 70°C.
  • Reaction Mixture : 1,3-Benzothiazole-2,6-diamine (1.0 equiv) is dissolved in the solvent, followed by the addition of potassium carbonate (2.2 equiv).
  • Methylation : Methyl iodide (2.2 equiv) is added dropwise over 1 hour under stirring.
  • Reaction Time : The mixture is stirred at 70°C for 12 hours.
  • Workup : The reaction is cooled to 25°C, filtered, and the precipitate washed with cold ethanol.

Key Parameters (Table 1):

Parameter Value
Solvent Ethanol/DMF (3:1)
Temperature 70°C
Methyl iodide (equiv) 2.2
Yield 78–85% (reported for analogous reactions)

Challenges :

  • Over-alkylation : Excess methyl iodide may lead to quaternary ammonium salts.
  • Selectivity : The 2-amino group may react competitively, necessitating protecting groups in multi-step syntheses.

Reductive Amination with Formaldehyde

This method employs formaldehyde and a reducing agent to convert the primary amine at N⁶ into a dimethylated tertiary amine.

Procedure :

  • Imine Formation : 1,3-Benzothiazole-2,6-diamine is refluxed with formaldehyde (4.0 equiv) in methanol.
  • Reduction : Sodium cyanoborohydride (2.0 equiv) is added, and the mixture is stirred at 60°C for 6 hours.
  • Workup : The solvent is evaporated, and the residue is purified via recrystallization from ethanol.

Key Parameters (Table 2):

Parameter Value
Reducing Agent NaBH₃CN
Temperature 60°C
Yield 65–72% (extrapolated from)

Advantages :

  • Avoids alkylation byproducts.
  • Milder conditions compared to direct alkylation.

Industrial-Scale Optimization

Patent literature () emphasizes scalability and purity for pharmaceutical applications. Key industrial adaptations include:

Solvent Systems

  • Mixed Solvents : Ethanol-water mixtures improve solubility and facilitate precipitate recovery.
  • Polar Aprotic Solvents : Dimethylacetamide enhances reaction rates at elevated temperatures (80–100°C).

Temperature and Stirring

  • Optimal Range : 50–125°C, with vigorous stirring to ensure homogeneity.
  • Cooling Phase : Gradual cooling to 25°C maximizes precipitate yield.

Purification Techniques

  • Recrystallization : Ethanol or acetonitrile recrystallization achieves >97% purity.
  • Chromatography : Reserved for small-scale high-purity demands (e.g., analytical standards).

Comparative Analysis of Methods

Direct Alkylation vs. Reductive Amination (Table 3):

Criterion Direct Alkylation Reductive Amination
Yield Higher (78–85%) Moderate (65–72%)
Byproducts Quaternary salts Minimal
Scalability Industrial preference Lab-scale
Cost Low (methyl iodide) Higher (NaBH₃CN)

Characterization and Quality Control

While specific data for N⁶,N⁶-Dimethyl-1,3-benzothiazole-2,6-diamine are limited in public literature, analogous compounds provide insight:

Spectroscopic Data

  • ¹H NMR (predicted):
    • Aromatic protons (δ 6.8–7.2 ppm), N–CH₃ (δ 2.9–3.1 ppm).
  • HPLC : Methods from (C18 column, 0.1% TFA in acetonitrile/water) resolve enantiomeric impurities.

Purity Standards

  • Chiral Purity : >97% via chiral HPLC.
  • Melting Point : 207°C (parent diamine); dimethyl derivative expected higher.

Chemical Reactions Analysis

Types of Reactions

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amines.

Scientific Research Applications

Neuroprotective Effects

One of the most significant applications of N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is in the treatment of neurodegenerative diseases such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Research indicates that this compound may help maintain mitochondrial function and reduce oxidative stress in neuronal cells .

Case Study:
A study demonstrated that this compound exhibited protective effects against cell death in models of ALS by inhibiting apoptotic pathways and enhancing mitochondrial membrane potential .

Dopaminergic Activity

The compound is structurally related to pramipexole, a well-known dopamine agonist used in treating Parkinson's disease. This compound has shown potential in mimicking dopaminergic effects, which could be beneficial for patients with dopamine-related disorders .

Data Table: Neuroprotective Properties of this compound

StudyModelEffect Observed
ALSReduced cell death and oxidative stress
Parkinson's DiseaseEnhanced dopaminergic activity

Analytical Chemistry

This compound is utilized in analytical chemistry for developing assays and detecting biological markers. Its unique chemical properties allow for effective binding with various biomolecules, making it a valuable tool in biochemical research.

Environmental Studies

Research has explored the environmental impact of compounds similar to this compound in synthetic turf applications. Studies have investigated the leaching of such chemicals from recycled materials used in sports fields .

Mechanism of Action

The mechanism by which N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: The parent compound, which lacks the dimethylamine groups.

    N6-Methylbenzo[d]thiazole-2,6-diamine: A similar compound with only one methyl group.

    Benzo[d]thiazole-2,6-diamine: A compound without any methyl groups.

Uniqueness

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is unique due to the presence of two methyl groups on the nitrogen atoms, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with molecular targets, making it a valuable compound for various applications.

Biological Activity

N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its anticancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, which is known for diverse biological activities. The compound's structure features a benzothiazole ring substituted with dimethyl and amino groups, contributing to its pharmacological properties.

Anticancer Activity

Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, a study synthesized various benzothiazole derivatives and evaluated their effects on cancer cell lines such as A431 (human epidermoid carcinoma), A549 (human lung carcinoma), and H1299 (non-small cell lung cancer) cells. One notable derivative, 6-chloro-N-(4-nitrobenzyl) benzo[d]thiazol-2-amine (referred to as B7 ), demonstrated potent inhibition of cell proliferation and induced apoptosis at micromolar concentrations. It also reduced levels of inflammatory cytokines IL-6 and TNF-α, highlighting its dual action against cancer and inflammation .

Table 1: Anticancer Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
B7A4311.0Inhibition of AKT/ERK pathways
B7A5492.0Induction of apoptosis
B7H12994.0Anti-inflammatory effects

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been highlighted in several studies. The compound's ability to lower IL-6 and TNF-α levels suggests it may be beneficial in treating inflammatory diseases. The inhibition of these cytokines can mitigate chronic inflammation often associated with various cancers .

Neuroprotective Properties

Benzothiazole derivatives have also been investigated for their neuroprotective effects. A series of studies on related compounds have shown that certain benzothiazoles can protect against neurotoxicity induced by oxidative stress in neuronal cultures. This neuroprotective activity is particularly relevant for conditions like Parkinson's disease, where oxidative stress plays a critical role in neuronal degeneration .

Case Studies

A case study involving the synthesis of 1,3-benzothiazol-2-yl benzamides demonstrated their anticonvulsant properties alongside low neurotoxicity profiles. These findings suggest that modifications to the benzothiazole structure can enhance biological activity while minimizing adverse effects .

Table 2: Summary of Neuroprotective Effects

Study ReferenceCompoundModel UsedObserved Effect
Benzamide derivativesMES and scPTZ screensAnticonvulsant activity without neurotoxicity
Compound 9aViral assaysBroad-spectrum antiviral activity

Q & A

Q. What are the established synthetic routes for N6,N6-dimethyl-1,3-benzothiazole-2,6-diamine, and how is its structural integrity validated?

The compound is typically synthesized via nucleophilic substitution or condensation reactions involving diamines and thiazole precursors. For example, analogous benzothiazole-diamine derivatives are synthesized by reacting substituted amines with thiourea or carbon disulfide under controlled conditions . Structural validation employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and mass spectrometry (MS) for molecular weight verification. X-ray crystallography may resolve stereochemical ambiguities, as demonstrated in studies of related tetrahydrobenzo[d]thiazole-2,6-diamine derivatives .

Q. What analytical techniques are critical for quantifying impurities in this compound?

High-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometric detection is standard for impurity profiling. For example, impurity standards of structurally similar compounds like pramipexole are analyzed using reverse-phase HPLC with gradient elution, achieving detection limits <0.1% . Quantitative NMR (qNMR) can also validate purity by comparing integral ratios of target and impurity signals .

Advanced Research Questions

Q. How do N6 substituents influence the compound’s binding affinity to dopamine receptors, and what experimental models validate this?

Structure-activity relationship (SAR) studies on benzothiazole-diamine derivatives reveal that substituents at the N6 position modulate dopamine receptor (D2/D3) binding. For instance, replacing dimethyl groups with propyl chains (as in pramipexole) enhances agonist potency due to improved hydrophobic interactions with receptor pockets . Radioligand binding assays using transfected HEK-293 cells expressing human D2/D3 receptors are employed to measure IC50 values, with functional activity further tested in rodent models of Parkinson’s disease .

Q. What competing reaction pathways occur during the synthesis of this compound, and how can selectivity be optimized?

Competing pathways, such as over-alkylation or cyclization side reactions, are common. For example, in the synthesis of benzimidazole-diamine analogs, excess protonating agents and elevated temperatures favor benzimidazole formation over diamides . Kinetic studies using in-situ infrared (IR) spectroscopy can monitor intermediate formation, while adjusting reagent stoichiometry (e.g., limiting alkylating agents) and reaction time improves selectivity for the target compound .

Q. How can computational modeling predict the environmental persistence of this compound in aqueous systems?

Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict reactivity with oxidants or adsorbents. For instance, activated carbons derived from biomass (e.g., tea leaves) effectively adsorb structurally related pharmaceuticals like pramipexole via π-π interactions and hydrogen bonding, as modeled using molecular docking simulations . Experimental validation involves spiking water samples with the compound and analyzing removal efficiency via liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Methodological Considerations

  • Data Contradictions : Discrepancies in biological activity data may arise from stereochemical variations. For example, (6R)- and (6S)-isomers of pramipexole exhibit divergent receptor affinities, necessitating chiral separation techniques (e.g., chiral HPLC) for accurate characterization .
  • Experimental Design : In vivo studies should control for metabolic differences; subcutaneous administration routes (e.g., in rodent models) ensure consistent bioavailability compared to oral dosing .

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